Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including antibacterial, antiviral, and neuroprotective properties . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its neuroprotective, antibacterial, and antiviral properties, exploring its potential in treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting bacterial enzymes, and interfering with viral replication. The exact molecular targets and pathways are still under investigation, but studies suggest its potential in modulating neuroinflammatory pathways and inhibiting key enzymes in bacterial and viral pathogens .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential in treating neurodegenerative diseases.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
Uniqueness: Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its unique hydroxyl and carboxylate functional groups, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
benzyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-11-18(10-9-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFYSLLDKUMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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